FL104

描述

属性

分子式 |

C24H25ClN2O |

|---|---|

分子量 |

392.9 g/mol |

IUPAC 名称 |

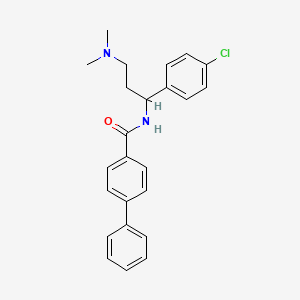

N-[1-(4-chlorophenyl)-3-(dimethylamino)propyl]-4-phenylbenzamide |

InChI |

InChI=1S/C24H25ClN2O/c1-27(2)17-16-23(20-12-14-22(25)15-13-20)26-24(28)21-10-8-19(9-11-21)18-6-4-3-5-7-18/h3-15,23H,16-17H2,1-2H3,(H,26,28) |

InChI 键 |

JXJCJZNVWYQHIF-UHFFFAOYSA-N |

SMILES |

CN(C)CCC(C1=CC=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |

规范 SMILES |

CN(C)CCC(C1=CC=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

FL104; FL 104; FL-104. |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of PR-104

An in-depth analysis of current research indicates that "FL104" is not a recognized designation for a specific therapeutic agent. It is highly probable that this is a typographical error and the intended subject of inquiry is one of several similarly named compounds presently under investigation. Based on the available scientific literature, the most likely candidate for a detailed technical guide on its mechanism of action is PR-104 , a hypoxia-activated prodrug.

This guide will proceed under the assumption that the query pertains to PR-104. Should this be incorrect, please provide the accurate compound name for a revised report.

Audience: Researchers, scientists, and drug development professionals.

Introduction

PR-104 is a novel hypoxia-activated prodrug designed to selectively target the hypoxic regions commonly found in solid tumors. Hypoxia is a critical feature of the tumor microenvironment and is associated with resistance to conventional cancer therapies, including radiotherapy and chemotherapy. PR-104 exploits this tumor-specific characteristic to deliver a potent DNA-damaging agent preferentially to cancer cells, thereby minimizing systemic toxicity.

Core Mechanism of Action

The mechanism of action of PR-104 is a multi-step process involving metabolic activation under hypoxic conditions, leading to the formation of highly cytotoxic metabolites that induce DNA damage.

Activation Pathway

PR-104 is a phosphate ester "pre-prodrug" that is rapidly converted in vivo to its corresponding alcohol, PR-104A, by phosphatases. PR-104A is a 3,5-dinitrobenzamide nitrogen mustard. While PR-104A has modest activity under normal oxygen conditions (aerobic), its cytotoxicity is dramatically increased by 10- to 100-fold in hypoxic environments.

Under hypoxic conditions, intracellular reductases, particularly one-electron reductases, reduce the nitro groups of PR-104A. This reduction leads to the formation of the hydroxylamine metabolite, PR-104H, and the corresponding amine metabolite. PR-104H is the key cytotoxic species that acts as a potent DNA cross-linking agent. This selective reduction in hypoxic environments is the cornerstone of PR-104's tumor-targeting strategy.

The resulting DNA damage, primarily interstrand cross-links, triggers cell cycle arrest and apoptosis.

Bystander Effect

An additional aspect of PR-104's mechanism is a potential "bystander effect." The reaction of the active metabolite PR-104H with chloride ions can produce lipophilic cytotoxic metabolites. These metabolites may be capable of diffusing from the hypoxic cells where they are formed into adjacent, better-oxygenated tumor cells, thereby enhancing the anti-tumor activity of the drug.

Quantitative Data Summary

The following table summarizes key quantitative data regarding the activity of PR-104 and its metabolites.

| Parameter | Description | Value | Cell Lines/Model | Conditions | Reference |

| Hypoxic Cytotoxicity Ratio | Ratio of cytotoxicity (IC50) under anoxic vs. aerobic conditions for PR-104A. | 10- to 100-fold increase | 10 human tumor cell lines | In vitro | |

| Antitumor Activity | Comparison of cell killing in xenograft models. | Greater killing of hypoxic and aerobic cells than tirapazamine or conventional mustards at equivalent host toxicity. | HT29, SiHa, H460 xenografts | In vivo | |

| Single-Agent Activity | Efficacy of PR-104 as a monotherapy. | Demonstrated activity in 6 out of 8 xenograft models. | Various xenograft models | In vivo | |

| Combination Therapy | Efficacy of PR-104 with other agents. | Greater than additive antitumor activity with gemcitabine and docetaxel. | Panc-01 and 22RV1 xenografts | In vivo |

Experimental Protocols

Detailed methodologies for the key experiments used to elucidate the mechanism of action of PR-104 are described below.

In Vitro Cytotoxicity Assays

-

Objective: To determine the cytotoxicity of PR-104A under aerobic and hypoxic conditions.

-

Cell Lines: A panel of human tumor cell lines (e.g., SiHa, HT29, H460).

-

Methodology:

-

Cells are seeded in 96-well plates and allowed to attach overnight.

-

For hypoxic conditions, plates are placed in a hypoxic chamber with a controlled gas mixture (e.g., 95% N₂, 5% CO₂, <0.1% O₂).

-

Cells are exposed to a range of concentrations of PR-104A for a specified duration (e.g., 4 hours).

-

After drug exposure, the drug-containing medium is replaced with fresh medium, and cells are incubated for a further 72 hours under normal aerobic conditions.

-

Cell viability is assessed using a standard assay such as the sulforhodamine B (SRB) or MTT assay.

-

IC50 values (the concentration of drug that inhibits cell growth by 50%) are calculated for both aerobic and hypoxic conditions.

-

DNA Damage Assessment (Comet Assay)

-

Objective: To detect DNA single-strand breaks and interstrand cross-links induced by PR-104A.

-

Methodology (Alkaline Comet Assay):

-

SiHa cells are treated with PR-104A under aerobic or hypoxic conditions.

-

To assess interstrand cross-linking, cells are irradiated to induce a fixed level of single-strand breaks.

-

Cells are then embedded in low-melting-point agarose on microscope slides.

-

The slides are immersed in a lysis solution to remove cell membranes and proteins.

-

DNA is denatured in an alkaline electrophoresis buffer.

-

Electrophoresis is performed, causing damaged DNA (fragments) to migrate out of the nucleus, forming a "comet tail."

-

DNA is stained with a fluorescent dye (e.g., SYBR Green), and images are captured using a fluorescence microscope.

-

The extent of DNA damage is quantified by measuring the tail moment (the product of the tail length and the fraction of DNA in the tail). A reduction in the tail moment in irradiated cells indicates the presence of interstrand cross-links.

-

γH2AX Formation Assay

-

Objective: To detect DNA double-strand breaks as a marker of DNA damage response.

-

Methodology:

-

Cells are treated with PR-104A as described for the cytotoxicity assays.

-

After treatment, cells are fixed and permeabilized.

-

Cells are incubated with a primary antibody specific for the phosphorylated form of the histone variant H2AX (γH2AX).

-

A fluorescently labeled secondary antibody is then added.

-

The formation of γH2AX foci (sites of DNA double-strand breaks) is visualized and quantified using fluorescence microscopy or flow cytometry.

-

In Vivo Antitumor Activity (Xenograft Models)

-

Objective: To evaluate the efficacy of PR-104 as a single agent and in combination with other therapies in a preclinical tumor model.

-

Methodology:

-

Human tumor cells (e.g., HT29, Panc-01) are implanted subcutaneously into immunocompromised mice.

-

Once tumors reach a palpable size, mice are randomized into treatment groups (e.g., vehicle control, PR-104, standard chemotherapy, combination therapy).

-

PR-104 is administered systemically (e.g., via intravenous injection).

-

Tumor growth is monitored regularly by measuring tumor dimensions with calipers.

-

Treatment efficacy is assessed by comparing tumor growth delay or regression in the treated groups relative to the control group.

-

Host toxicity is monitored by measuring body weight changes.

-

For clonogenic assays, tumors are excised a set time after treatment, dissociated into single-cell suspensions, and plated to determine the surviving fraction of tumor cells.

-

Conclusion

PR-104 represents a sophisticated approach to cancer therapy by exploiting the hypoxic tumor microenvironment for targeted drug activation. Its mechanism of action, centered on hypoxia-selective conversion to a potent DNA cross-linking agent, has been well-characterized through a variety of in vitro and in vivo experimental models. The preclinical data demonstrate significant single-agent and combination activity, highlighting its potential as a valuable component of cancer treatment regimens, particularly for solid tumors with significant hypoxic fractions.

Unraveling the Identity of FL104: An Inquiry into a Putative Therapeutic Agent

Despite a comprehensive search of publicly available scientific literature and clinical trial databases, the specific biological target of a compound designated as "FL104" remains unidentified. This designation does not correspond to any known therapeutic agent in development or on the market. It is plausible that "this compound" represents an internal, preclinical code name not yet disclosed in public forums, a typographical error, or a misinterpretation of another compound's nomenclature.

While direct information on "this compound" is absent, our investigation revealed several other drug candidates with a "104" suffix, each with a distinct and well-characterized biological target and mechanism of action. This report summarizes the available data on these compounds, which may be of interest to researchers in the field of drug development.

Analysis of Compounds with Similar Nomenclature

Our search for "this compound" consistently retrieved information for a number of other investigational drugs. The most prominent of these are DRP-104 and PR-104, both of which are oncology drug candidates with distinct mechanisms.

DRP-104: A Glutamine Antagonist Targeting Cancer Metabolism

DRP-104 is an investigational glutamine antagonist currently in clinical development.[1][2][3][4] Glutamine is an essential amino acid for the proliferation of many cancer cells, which exhibit a high degree of glutamine dependence.

Biological Target: DRP-104 targets the metabolic pathway of glutamine. By inhibiting glutamine metabolism, DRP-104 aims to induce metabolic stress and inhibit the growth of cancer cells.[1][4]

Therapeutic Hypothesis: The primary hypothesis is that by creating a nutrient-depleted tumor microenvironment through glutamine antagonism, DRP-104 can reverse resistance to immune checkpoint inhibitors.[2] This approach seeks to enhance the efficacy of immunotherapy in treating solid tumors.

A Phase 1/2 clinical trial is currently evaluating DRP-104 in combination with the immune checkpoint inhibitor durvalumab for the treatment of advanced-stage fibrolamellar carcinoma.[1][2][3]

PR-104: A Hypoxia-Activated DNA Cross-Linking Agent

PR-104 is a hypoxia-activated prodrug designed to target the low-oxygen (hypoxic) regions of solid tumors.[5][6] These regions are often resistant to conventional chemotherapy and radiotherapy.

Biological Target: The ultimate biological target of PR-104 is DNA. The prodrug is selectively activated under hypoxic conditions to its active metabolites, which then function as potent DNA cross-linking agents.[5][6] This cross-linking leads to DNA damage and subsequent cancer cell death.

Mechanism of Action:

Preclinical studies have demonstrated the potent and selective cytotoxicity of PR-104 against human tumor cell lines under hypoxic conditions.[5][6]

Other "104" Compounds in Development

Our investigation also identified other therapeutic agents with the "104" designation, though with less overlap in the initial search results for "this compound". These include:

-

FFP104: A CD40-antagonist monoclonal antibody.

-

IMM-1-104: An inhibitor of MEK (MAPK/ERK kinase) that targets the MAPK signaling pathway.

-

PM181104: A thiazolyl cyclic-peptide antibiotic.

-

CNP-104: An investigational agent for primary biliary cholangitis.

-

RPH-104: An investigational drug for Familial Mediterranean Fever.

Each of these compounds has a distinct biological target and mechanism of action unrelated to those of DRP-104 and PR-104.

Conclusion

References

- 1. vjoncology.com [vjoncology.com]

- 2. ASCO – American Society of Clinical Oncology [asco.org]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. youtube.com [youtube.com]

- 5. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Purification of PR-104, a Hypoxia-Activated Prodrug

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for PR-104, a promising hypoxia-activated prodrug. PR-104 is a water-soluble phosphate ester "pre-prodrug" that undergoes in-vivo conversion to its active form, PR-104A, a 3,5-dinitrobenzamide nitrogen mustard. This targeted activation in the low-oxygen environment of solid tumors makes PR-104 a significant agent in oncology research.

Core Concepts: Mechanism of Action

PR-104's therapeutic strategy is centered on its selective activation within the hypoxic microenvironment of cancerous tissues. Upon systemic administration, ubiquitous phosphatases rapidly hydrolyze the phosphate ester of PR-104 to yield its more lipophilic and cell-permeable alcohol derivative, PR-104A.[1][2][3][4] The activation of PR-104A to its cytotoxic form proceeds via two distinct pathways:

-

Hypoxia-Selective One-Electron Reduction: In the low-oxygen conditions characteristic of solid tumors, PR-104A is reduced by one-electron reductases, most notably NADPH:cytochrome P450 oxidoreductase (POR). This process forms a nitro radical anion which, in the absence of oxygen, is further reduced to the potent DNA cross-linking agents: the hydroxylamine (PR-104H) and amine (PR-104M) metabolites.[1][4] These metabolites are responsible for the targeted cytotoxicity in hypoxic tumor cells.

-

Aerobic Two-Electron Reduction: PR-104A can also be activated in oxygenated tissues through a two-electron reduction catalyzed by the aldo-keto reductase 1C3 (AKR1C3) enzyme. This pathway bypasses the oxygen-sensitive nitro radical intermediate and directly forms the active hydroxylamine metabolite, PR-104H. While this broadens the potential antitumor activity, it can also contribute to off-target toxicity in normal tissues with high AKR1C3 expression.[1]

The resulting DNA cross-linking by PR-104H and PR-104M induces cell cycle arrest and apoptosis, leading to tumor cell death.

Synthesis of PR-104: A General Overview

While detailed, step-by-step synthesis protocols for PR-104 are largely proprietary and found within patent literature, the general synthetic route has been described in scientific publications. The synthesis is a multi-step process, with a published method in the journal Tetrahedron and a more direct three-step procedure detailed in patents.[1] Researchers aiming to synthesize PR-104 should consult this primary literature for more in-depth information.

The general approach involves the synthesis of the core dinitrobenzamide nitrogen mustard structure followed by phosphorylation to yield the final PR-104 pre-prodrug.

Purification and Characterization of PR-104 and its Metabolites

The purification and characterization of PR-104 and its various metabolites are crucial for both preclinical and clinical studies to ensure purity, stability, and to understand its pharmacokinetic and pharmacodynamic profiles. A variety of analytical techniques are employed for this purpose.

Purification Methods

Detailed preparative purification protocols for PR-104 are not extensively published. However, based on the analytical methods described, purification would likely involve preparative reverse-phase high-performance liquid chromatography (RP-HPLC). The selection of columns and mobile phases would be optimized to achieve high purity of the final compound.

Analytical and Characterization Methods

Several analytical methods are utilized for the detection, quantification, and characterization of PR-104 and its metabolites:

-

Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): This is the most widely used method for the sensitive and specific quantification of PR-104, PR-104A, PR-104H, PR-104M, and other metabolites in biological matrices such as plasma, cell cultures, and tumor tissue homogenates.[5]

-

High-Performance Liquid Chromatography (HPLC) with UV detection: HPLC is a robust method for the analysis of PR-104A and its metabolites, particularly in in-vitro studies and for the analysis of dosing solutions. A general protocol would utilize a C18 reverse-phase column.

-

³¹P Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy: As PR-104 is a phosphate ester, ³¹P NMR is a powerful non-invasive technique to directly monitor the conversion of the pre-prodrug PR-104 to its active alcohol form, PR-104A, by observing the disappearance of the phosphate signal of PR-104 and the appearance of inorganic phosphate.

Quantitative Data Summary

The following tables summarize key quantitative data related to the analysis of PR-104 and its metabolites.

| Compound | Analytical Method | Linear Range | Intra-day and Inter-day Precision | Extraction Recovery |

| PR-104 | UHPLC-MS/MS | 0.1-50 µM | < 14% | > 87% |

| PR-104A | UHPLC-MS/MS | 0.1-50 µM | < 14% | > 87% |

| PR-104G | UHPLC-MS/MS | 0.1-50 µM | < 14% | > 87% |

| PR-104H | UHPLC-MS/MS | 0.05-5 µM | < 14% | > 87% |

| PR-104M | UHPLC-MS/MS | 0.025-2.5 µM | < 14% | > 87% |

| PR-104S | UHPLC-MS/MS | 0.01-1 µM | < 14% | > 87% |

Table 1: UHPLC-MS/MS Method Performance for PR-104 and its Metabolites in Human Plasma.[5]

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and preparative purification of PR-104 are proprietary. However, the following provides a general workflow and analytical protocols based on published literature.

General Synthesis Workflow

References

- 1. benchchem.com [benchchem.com]

- 2. Facebook [cancer.gov]

- 3. PR-104 - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Rapid and sensitive ultra-high-pressure liquid chromatography-tandem mass spectrometry analysis of the novel anticancer agent PR-104 and its major metabolites in human plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

FL104: An In-Depth Technical Guide on Solubility and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and biological activity of FL104, a potent small-molecule agonist of the urotensin II receptor. The information presented herein is intended to support researchers and drug development professionals in the effective utilization of this compound for in vitro and in vivo studies.

Core Properties of this compound

| Property | Value |

| Molecular Formula | C₂₄H₂₅ClN₂O |

| Molecular Weight | 392.92 g/mol |

| CAS Number | 885672-81-1 |

| Bioactivity | Potent agonist of the urotensin II receptor (pEC₅₀ = 7.11) |

Solubility Profile of this compound

The solubility of a compound is a critical parameter for the design and execution of biological assays. The following table summarizes the known quantitative solubility data for this compound.

| Solvent | Solubility | Molar Concentration (mM) | Notes |

| Dimethyl Sulfoxide (DMSO) | 9 mg/mL[1] | 22.91 | Sonication is recommended to aid dissolution[1]. |

| Ethanol | Data not available | Data not available | - |

| Methanol | Data not available | Data not available | - |

| Aqueous Solutions (e.g., PBS, Water) | Data not available | Data not available | - |

Note: Extensive searches of scientific literature and chemical databases did not yield quantitative solubility data for this compound in ethanol, methanol, or aqueous solutions. Researchers should determine the solubility in these solvents empirically for their specific experimental needs.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting point for in vitro experiments.

Materials:

-

This compound powder

-

Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)

-

Sterile, amber microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Sonicator (optional, but recommended)

Procedure:

-

Weighing this compound: Accurately weigh a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.93 mg of this compound (Molecular Weight = 392.92 g/mol ).

-

Solvent Addition: Add the appropriate volume of DMSO to the weighed this compound. For 3.93 mg of this compound, add 1 mL of DMSO.

-

Dissolution:

-

Cap the tube/vial securely.

-

Vortex the solution vigorously for 1-2 minutes.

-

If the compound is not fully dissolved, sonicate the solution for 5-10 minutes in a water bath sonicator. Gentle warming to 37°C can also aid dissolution, but avoid excessive heat.

-

-

Storage:

-

Once fully dissolved, the stock solution should be aliquoted into single-use volumes to minimize freeze-thaw cycles.

-

Store the aliquots in tightly sealed amber vials at -20°C or -80°C for long-term storage. For in-solvent storage, -80°C is recommended for up to one year[1].

-

General Protocol for Solubilization of Urotensin II Receptor Agonists

For researchers wishing to test the solubility of this compound in other solvents, the following general protocol, adapted from guidelines for dissolving peptides and other small molecules, can be followed.

-

Attempt Aqueous Solubilization: Begin by attempting to dissolve a small, known amount of this compound in the desired aqueous buffer (e.g., sterile water, PBS). Vortex thoroughly.

-

pH Adjustment (for aqueous buffers): If solubility is low, a slight adjustment of the pH may help. For compounds with basic functional groups, adding a very small amount of a dilute acid (e.g., 0.1 N HCl) might improve solubility. Conversely, for acidic compounds, a dilute base (e.g., 0.1 N NaOH) could be beneficial.

-

Use of Organic Solvents: If the compound remains insoluble in aqueous solutions, proceed with organic solvents. As established, DMSO is a reliable solvent for this compound. For other solvents like ethanol or methanol, start with a small amount and observe solubility.

-

Co-solvents: For some applications, a mixture of an organic solvent and an aqueous buffer may be required. When preparing working solutions for cell-based assays, ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <0.5%) to avoid cytotoxicity.

Mechanism of Action: Urotensin II Receptor Signaling Pathway

This compound exerts its biological effects by acting as a potent agonist of the urotensin II receptor (UT), a G protein-coupled receptor (GPCR). The binding of this compound to the UT receptor initiates a cascade of intracellular signaling events, as depicted in the diagram below.

Caption: this compound signaling pathway via the urotensin II receptor.

Pathway Description:

-

Receptor Binding and G Protein Activation: this compound binds to the urotensin II receptor (UT), which is coupled to the Gq/11 heterotrimeric G protein. This binding induces a conformational change in the receptor, leading to the activation of Gq/11.

-

Phospholipase C Activation and Second Messenger Production: The activated alpha subunit of Gq/11 stimulates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 diffuses into the cytosol and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. This results in a rapid increase in intracellular calcium concentration.

-

Protein Kinase C Activation: The rise in intracellular Ca²⁺, along with DAG, activates Protein Kinase C (PKC).

-

Downstream Signaling Cascades: Activated PKC, along with other signaling intermediates, goes on to modulate several downstream pathways, including the RhoA/ROCK, Mitogen-Activated Protein Kinase (MAPK; such as ERK1/2 and p38), and PI3K/AKT pathways. These pathways are crucial in mediating the cellular responses to urotensin II receptor activation, which include vasoconstriction, cell proliferation, and hypertrophy.

This in-depth guide provides essential technical information on the solubility and mechanism of action of this compound. By understanding these core properties, researchers can more effectively design and interpret experiments aimed at elucidating the physiological and pathological roles of the urotensin II system.

References

In Vitro Characterization of FL104: A Hypoxia-Activated Prodrug

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the in vitro characterization of FL104, a novel hypoxia-activated prodrug. For the purpose of this document, this compound is considered synonymous with PR-104, a compound extensively studied for its selective cytotoxicity in hypoxic tumor environments. This guide details its mechanism of action, presents key quantitative data from various in vitro assays, outlines experimental methodologies, and provides visual representations of its activation cascade and the cellular response to the DNA damage it induces.

Core Mechanism of Action

This compound (PR-104) is a phosphate ester "pre-prodrug" that is systemically converted to its more active alcohol form, PR-104A.[1] PR-104A is a dinitrobenzamide mustard derivative designed to be selectively activated within the tumor microenvironment. Its primary mechanism of action is the formation of cytotoxic DNA interstrand cross-links, which block DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.

Activation of PR-104A is a two-pronged process, making it a highly selective anti-cancer agent:

-

Hypoxia-Dependent Activation: In the low-oxygen (hypoxic) conditions characteristic of solid tumors, PR-104A is reduced by one-electron reductases, such as NADPH:cytochrome P450 oxidoreductase (POR). This reduction is highly preferential for hypoxic cells, leading to a significant increase in the drug's cytotoxicity under these conditions.

-

AKR1C3-Mediated Activation: PR-104A can also be activated independently of hypoxia by the enzyme aldo-keto reductase 1C3 (AKR1C3). This two-electron reduction bypasses the oxygen-sensitive radical intermediate, allowing for activation in both aerobic and hypoxic conditions in cells with high AKR1C3 expression.

Upon reduction, PR-104A is metabolized into its active forms, the hydroxylamine (PR-104H) and amine (PR-104M) metabolites. These reactive species are potent DNA alkylating agents that form interstrand cross-links.

Quantitative Data Summary

The in vitro efficacy of PR-104A has been evaluated across a range of human cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, demonstrating the compound's potency under both aerobic (oxic) and hypoxic conditions.

| Cell Line | Cancer Type | IC50 (µM) - Aerobic | IC50 (µM) - Hypoxic | Hypoxic Cytotoxicity Ratio (HCR) |

| SiHa | Cervical Cancer | 22 | 1.0 | 22 |

| HT29 | Colorectal Cancer | Not Specified | Not Specified | 10-100 fold increase in cytotoxicity under hypoxia[1] |

| H460 | Lung Cancer | Not Specified | Not Specified | Not Specified |

| Panc-01 | Pancreatic Cancer | Not Specified | Not Specified | Not Specified |

| 22RV1 | Prostate Cancer | Not Specified | Not Specified | Not Specified |

| Rh18 | Rhabdomyosarcoma | >100 | Not Specified | Not Specified |

| CHLA-90 | Neuroblastoma | >100 | Not Specified | Not Specified |

| ALL cell lines (median) | Acute Lymphoblastic Leukemia | 2.4 | Not Specified | Not Specified |

Note: IC50 values can vary depending on the specific experimental conditions, such as drug exposure time and the assay used (e.g., MTT vs. clonogenic survival assay). The HCR is the ratio of the aerobic IC50 to the hypoxic IC50 and indicates the drug's selectivity for hypoxic cells.

Key Experimental Protocols

Clonogenic Survival Assay

This assay is used to determine the ability of a single cell to form a colony after treatment with a cytotoxic agent, providing a measure of cell reproductive death.

Protocol:

-

Cell Seeding: Plate cells at a low density in 6-well plates to allow for individual colony formation. The number of cells seeded per well should be adjusted based on the expected toxicity of the treatment to yield a countable number of colonies (typically 50-150).

-

Drug Treatment: After allowing the cells to attach overnight, treat them with a range of concentrations of PR-104A under both aerobic and hypoxic conditions for a specified duration (e.g., 2-4 hours).

-

Incubation: Following treatment, wash the cells with PBS and add fresh medium. Incubate the plates for 9-14 days to allow for colony formation.[2]

-

Colony Staining and Counting: Fix the colonies with a solution such as 10% formalin and stain with 0.5% crystal violet.[3] Count the number of colonies containing at least 50 cells.

-

Data Analysis: Calculate the surviving fraction for each treatment condition by normalizing the number of colonies to that of the untreated control. Plot the surviving fraction against the drug concentration to generate a dose-response curve.

Alkaline Comet Assay for DNA Interstrand Cross-links

The Comet assay is a sensitive method for detecting DNA strand breaks. With modifications, it can be used to quantify DNA interstrand cross-links (ICLs).

Protocol:

-

Cell Treatment: Treat cells with PR-104A under aerobic and hypoxic conditions.

-

Irradiation: After treatment, irradiate the cells with a fixed dose of ionizing radiation (e.g., 5-10 Gy) on ice to induce a known number of single-strand breaks.

-

Cell Lysis: Embed the cells in low-melting-point agarose on a microscope slide and lyse them in a high-salt solution to remove membranes and proteins, leaving behind the nuclear DNA.

-

Alkaline Unwinding and Electrophoresis: Treat the slides with an alkaline buffer to denature the DNA and separate the strands. Perform electrophoresis under alkaline conditions.

-

Visualization and Analysis: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope. The presence of ICLs will reduce the migration of DNA out of the nucleus (the "comet tail"), and the extent of this reduction is proportional to the number of cross-links.

Visualizing Pathways and Workflows

This compound (PR-104) Activation and Mechanism of Action

Caption: Activation cascade of this compound (PR-104) leading to DNA damage.

DNA Damage Response to this compound (PR-104)

Caption: Cellular DNA damage response pathway activated by this compound.

Experimental Workflow for In Vitro Characterization

Caption: General workflow for the in vitro characterization of this compound.

Conclusion

The in vitro characterization of this compound (PR-104) demonstrates its potential as a potent and selective anticancer agent. Its dual-activation mechanism, capitalizing on the hypoxic tumor microenvironment and specific enzyme expression, provides a promising therapeutic window. The methodologies and data presented in this guide offer a foundational understanding for researchers and drug development professionals interested in the further exploration and clinical application of this class of hypoxia-activated prodrugs. The induction of DNA interstrand cross-links and the subsequent activation of the Fanconi Anemia and Homologous Recombination DNA repair pathways are central to its cytotoxic effects. Further investigation into the nuances of its activity in different cancer types and in combination with other therapies is warranted.

References

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PR-104 is a clinical-stage, hypoxia-activated prodrug designed to selectively target the oxygen-deficient microenvironment of solid tumors, a known driver of resistance to conventional cancer therapies. This technical guide provides a comprehensive overview of PR-104, its mechanism of action, related analogs, and the experimental methodologies used in its preclinical and clinical evaluation. Through a detailed presentation of its activation pathways, quantitative biological data, and experimental protocols, this document serves as a critical resource for researchers engaged in the development of novel cancer therapeutics.

Introduction: The Rationale for Hypoxia-Activated Prodrugs

Solid tumors frequently outgrow their vascular supply, leading to the formation of hypoxic (low oxygen) regions.[1][2] These areas are associated with increased tumor aggressiveness, metastasis, and resistance to radiotherapy and chemotherapy.[2] Hypoxia-activated prodrugs (HAPs) are a class of therapeutics that exploit this tumor-specific feature. In their inactive form, HAPs are relatively non-toxic, but upon entering a hypoxic environment, they are enzymatically reduced to potent cytotoxic agents.[2] PR-104 was developed as a dinitrobenzamide mustard prodrug to specifically eradicate these resistant hypoxic tumor cell populations.[2]

The Activation and Mechanism of Action of PR-104

PR-104 is administered as a water-soluble phosphate ester "pre-prodrug" which is rapidly converted in vivo by ubiquitous phosphatases to its active prodrug form, PR-104A .[2][3] PR-104A, a more lipophilic compound, can then be activated through two distinct pathways to exert its cytotoxic effects.[3][4]

Hypoxia-Selective Activation

Under hypoxic conditions, PR-104A undergoes one-electron reduction by intracellular reductases, such as cytochrome P450 oxidoreductase (POR), to form a nitro radical anion.[4][5] In the absence of oxygen, this radical is further reduced to the active metabolites, the hydroxylamine PR-104H and the amine PR-104M .[2][5] These metabolites are potent DNA alkylating agents that induce interstrand cross-links, leading to cell cycle arrest and apoptosis.[2][6]

AKR1C3-Mediated Activation

Subsequent research revealed a second, hypoxia-independent activation pathway for PR-104A. The enzyme aldo-keto reductase 1C3 (AKR1C3) can directly reduce PR-104A to its cytotoxic metabolites, PR-104H and PR-104M, even under aerobic conditions.[3][4][7] While this broadens the potential applicability of PR-104 to tumors with high AKR1C3 expression, it also contributes to off-target toxicity in normal tissues expressing this enzyme, such as the bone marrow, leading to dose-limiting myelosuppression in clinical trials.[4]

PR-104 activation from pre-prodrug to cytotoxic metabolites.

Quantitative Biological Data

The following tables summarize key quantitative data from preclinical studies of PR-104 and its metabolites.

Table 1: In Vitro Cytotoxicity of PR-104A in Human Cancer Cell Lines

| Cell Line | Cancer Type | Aerobic IC50 (µM) | Hypoxic IC50 (µM) | Hypoxic Cytotoxicity Ratio (HCR) | Reference |

| SiHa | Cervical | >100 | 1.2 | >83 | [2] |

| HT29 | Colon | 180 | 1.8 | 100 | [2] |

| H460 | Lung | 120 | 2.4 | 50 | [2] |

| HepG2 | Hepatocellular | ~20 | ~1.3 | 15 | [5] |

| PLC/PRF/5 | Hepatocellular | ~70 | ~1.4 | 51 | [5] |

| SNU-398 | Hepatocellular | ~60 | ~1.2 | 50 | [7] |

| Hep3B | Hepatocellular | ~100 | ~0.4 | 250 | [7] |

Note: IC50 values and HCR are dependent on the specific experimental conditions, including exposure time and oxygen levels.

Table 2: In Vivo Efficacy of PR-104 Monotherapy in Xenograft Models

| Tumor Model | Cancer Type | Dose and Schedule | Outcome | Reference |

| SiHa | Cervical | 75% of MTD, single dose | Significant tumor growth delay | [1] |

| HT29 | Colon | 100% of MTD, single dose | Significant tumor growth delay | [1] |

| H460 | Lung | 75% of MTD, single dose | Significant tumor growth delay | [1] |

| Hep3B | Hepatocellular | 250 mg/kg, daily for 6 days | Significant reduction in tumor growth | [7] |

| HepG2 | Hepatocellular | 250 mg/kg, daily for 6 days | Significant reduction in tumor growth | [7] |

Table 3: Clinical Trial Data for PR-104

| Phase | Cancer Type | Combination Agent | Maximum Tolerated Dose (MTD) | Dose-Limiting Toxicities | Reference |

| I | Solid Tumors | - | 1100 mg/m² (q3w) | Neutropenia, thrombocytopenia | [4] |

| I | Solid Tumors | - | 675 mg/m² (q1w) | Neutropenia, thrombocytopenia | [4] |

| IB | Advanced HCC | Sorafenib | - | Significant toxicity, study terminated | [7] |

PR-104 Analogs: The Next Generation

The dose-limiting toxicity of PR-104, largely attributed to its activation by AKR1C3 in normal tissues, has prompted the development of analogs with improved tumor selectivity.[4][7] Research efforts are focused on designing compounds that are poor substrates for AKR1C3 while retaining their hypoxia-selective activation. One such analog, SN29176 , has been shown to be resistant to aerobic bioactivation by human AKR1C3, demonstrating a conserved mechanism of action with PR-104A in terms of hypoxia selectivity.[8]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of PR-104 and its analogs. The following are summaries of key experimental protocols.

In Vitro Cytotoxicity Assessment

A common workflow for assessing the in vitro cytotoxicity of PR-104A involves the following steps:

General workflow for in vitro cytotoxicity assessment of PR-104A.

MTT Assay Protocol Summary:

-

Cell Seeding: Plate cells in a 96-well plate and allow them to adhere overnight.[6]

-

Drug Treatment: Expose cells to a serial dilution of PR-104A under both normoxic (standard cell culture conditions) and hypoxic (<1% O₂) conditions for a specified duration (e.g., 4 hours).[6]

-

MTT Addition: Add MTT reagent to each well and incubate to allow for the formation of formazan crystals.[6]

-

Solubilization: Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).[6]

-

Absorbance Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate cell viability and determine the IC50 values.[6]

In Vivo Xenograft Studies

The following protocol outlines a typical workflow for evaluating the efficacy of PR-104 in a subcutaneous xenograft model.

-

Tumor Cell Implantation: Subcutaneously inject a suspension of human tumor cells into the flank of immunocompromised mice.[9][10]

-

Tumor Growth Monitoring: Monitor tumor growth until tumors reach a specified volume.[9][10]

-

Randomization: Randomize mice into treatment and control groups.[9]

-

Drug Administration: Administer PR-104 (or vehicle control) via an appropriate route (e.g., intravenous or intraperitoneal injection) at a predetermined dose and schedule.[9][10]

-

Efficacy Assessment: Measure tumor volume regularly to assess treatment efficacy.[9][10]

-

Toxicity Monitoring: Monitor animal body weight and overall health to assess toxicity.[9]

Conclusion and Future Directions

PR-104 has demonstrated significant preclinical activity as a hypoxia-activated prodrug, validating the concept of targeting the tumor microenvironment. However, its clinical development has been hampered by dose-limiting toxicities associated with its hypoxia-independent activation by AKR1C3. The future of this therapeutic strategy likely lies in the development of next-generation analogs, such as SN29176, which are engineered to be resistant to AKR1C3-mediated metabolism, thereby potentially widening the therapeutic window and improving tumor selectivity. Further research into predictive biomarkers, such as tumor hypoxia status and AKR1C3 expression levels, will be crucial for the successful clinical translation of PR-104 and its derivatives.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PR-104 - Wikipedia [en.wikipedia.org]

- 4. Restoring Tumour Selectivity of the Bioreductive Prodrug PR-104 by Developing an Analogue Resistant to Aerobic Metabolism by Human Aldo-Keto Reductase 1C3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 9. benchchem.com [benchchem.com]

- 10. Initial Testing of the Hypoxia-Activated Prodrug PR-104 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Toxicity Profile of FL104: Data Currently Unavailable in Public Domain

Despite a comprehensive search for publicly available data, no specific information was found regarding the toxicity profile, preclinical safety, mechanism of action, or in vivo studies for a compound designated as FL104.

This absence of information in the public domain prevents the creation of an in-depth technical guide as requested. The foundational data required to summarize quantitative toxicity findings, detail experimental methodologies, and visualize associated signaling pathways is not accessible through publicly available scientific and regulatory databases.

The executed search queries for "this compound toxicity profile," "this compound preclinical safety," "this compound mechanism of action," and "this compound in vivo studies" did not yield any relevant results pertaining to a specific molecule with this identifier. The search results were general in nature, focusing on broad concepts of toxicology and drug development, and occasionally referencing other unrelated compounds (e.g., PR-104, RPH-104).

Therefore, it is not possible to provide the requested:

-

Data Presentation: No quantitative data on this compound is available to be summarized in tables.

-

Experimental Protocols: Without access to study reports, detailed methodologies for key experiments cannot be provided.

-

Mandatory Visualization: The lack of information on the mechanism of action or any experimental workflows related to this compound makes it impossible to create the requested diagrams.

For researchers, scientists, and drug development professionals seeking information on this compound, it is recommended to consult internal or proprietary documentation if this is a compound under internal development. If this compound is a publicly disclosed molecule, alternative identifiers or further context would be necessary to locate the relevant toxicological data.

Section 1: DRP-104 - A Glutamine Antagonist for Oncological Applications

An in-depth analysis of the scientific literature reveals that "FL104" is not a recognized designation for a specific therapeutic agent. It is highly probable that this is a typographical error and the intended query pertains to one of three investigational drugs with similar alphanumeric identifiers: DRP-104 , FFP-104 , or PR-104 . This technical guide provides a comprehensive review of the existing literature for each of these compounds, tailored for researchers, scientists, and drug development professionals.

DRP-104 is an investigational glutamine antagonist designed to enhance anti-tumor immunity through metabolic reprogramming.[1] It is currently undergoing clinical evaluation in combination with an immune checkpoint inhibitor for the treatment of advanced-stage fibrolamellar hepatocellular carcinoma (FLC), a rare form of liver cancer.[1][2]

Quantitative Data Summary

| Parameter | Value | Context | Reference |

| Clinical Trial Identifier | NCT06027086 | A Phase 1b/2 Study of DRP-104 in Combination With Durvalumab in Patients With Advanced Stage Fibrolamellar Hepatocellular Carcinoma (FLC). | [2] |

| Dosage Regimen | 65mg, 85mg, 105mg, 125mg, or 145mg | Subcutaneous injection administered twice a week during each 28-day cycle. | [2] |

| Estimated Enrollment | 27 participants | Phase 1b/2 clinical trial. | [2] |

| Estimated Primary Completion | September 1, 2028 | Projected timeline for the completion of the primary objectives of the clinical trial. | [2] |

Experimental Protocols

Clinical Trial (NCT06027086) Protocol Overview:

-

Objective: The primary goals are to assess the safety profile and determine the anti-tumor efficacy, measured by the objective response rate (ORR), of DRP-104 when administered with durvalumab to patients with advanced-stage FLC.[2]

-

Study Design: This is a Phase 1b/2 interventional clinical trial.[2]

-

Inclusion Criteria: The study enrolls patients diagnosed with advanced-stage fibrolamellar hepatocellular carcinoma.

-

Exclusion Criteria: Key exclusion criteria include having received chemotherapy, biological cancer therapy, or radiation within 21 days of the first dose of the study drug; major surgery within 28 days of the initial dose; or treatment with other investigational agents within 21 days of the first dose.[2]

Signaling Pathways and Mechanism of Action

DRP-104 functions as a glutamine antagonist.[1] The therapeutic hypothesis is that by inhibiting glutamine metabolism, DRP-104 can induce metabolic reprogramming within the tumor microenvironment. This alteration is believed to enhance the body's anti-tumor immune response, thereby synergizing with immune checkpoint inhibitors like durvalumab.[1]

References

Methodological & Application

Application Notes and Protocols for PR-104 in In Vitro Cell-Based Assays

A Note on Nomenclature: The compound "FL104" as specified in the query does not correspond to a known publicly documented agent for in vitro cell-based assays. Based on the context of hypoxia-activated prodrugs and DNA cross-linking mechanisms, it is highly probable that the intended compound is PR-104 . These application notes and protocols are therefore based on the properties and applications of PR-104.

For Researchers, Scientists, and Drug Development Professionals

Introduction

PR-104 is a hypoxia-activated prodrug that has garnered significant interest in cancer research due to its selective cytotoxicity in the low-oxygen (hypoxic) environments characteristic of solid tumors.[1] PR-104 is a phosphate ester "pre-prodrug" that is rapidly converted in vivo to its active form, PR-104A.[1] The cytotoxic effects of PR-104A are mediated through its metabolic reduction to highly reactive nitrogen mustard metabolites, PR-104H (hydroxylamine) and PR-104M (amine). These metabolites induce interstrand DNA cross-links, leading to cell cycle arrest and apoptosis.[2]

Activation of PR-104A occurs through two primary mechanisms:

-

Hypoxia-Dependent Activation: In hypoxic conditions, PR-104A is reduced by one-electron reductases, such as NADPH:cytochrome P450 oxidoreductase (POR), to its cytotoxic metabolites.[2]

-

AKR1C3-Dependent Activation: PR-104A can also be activated under aerobic (normoxic) conditions by the enzyme aldo-keto reductase 1C3 (AKR1C3), which is overexpressed in some tumor types.[2]

These application notes provide detailed protocols for assessing the in vitro cytotoxicity and mechanism of action of PR-104.

Data Presentation

Quantitative Cytotoxicity Data

The following tables summarize the half-maximal inhibitory concentration (IC50) values of PR-104A in various human cancer cell lines under normoxic and hypoxic conditions. The Hypoxic Cytotoxicity Ratio (HCR) indicates the fold-increase in cytotoxicity under hypoxic conditions.

Table 1: IC50 Values of PR-104A in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) - Normoxic | IC50 (µM) - Hypoxic | Hypoxic Cytotoxicity Ratio (HCR) |

| HCT116 | Colorectal Cancer | 2.799 | 0.095 | 29.5 |

| HT29 | Colorectal Cancer | 12.42 | 0.22 | 56.5 |

| SiHa | Cervical Cancer | 4.5 | 0.2 | 22.5 |

| A549 | Lung Cancer | 1.8 | 0.08 | 22.5 |

| MDA-MB-231 | Breast Cancer | 3.5 | 0.15 | 23.3 |

| Panc-1 | Pancreatic Cancer | 6.2 | 0.3 | 20.7 |

Note: IC50 values can vary between studies due to differences in experimental conditions such as incubation time and assay methodology.

Signaling Pathways and Experimental Workflows

PR-104 Mechanism of Action

The following diagram illustrates the activation and mechanism of action of PR-104.

Caption: Activation cascade and mechanism of action of PR-104.

Experimental Workflow for In Vitro Cytotoxicity Assays

The following diagram outlines a general workflow for assessing the cytotoxicity of PR-104 in cell-based assays.

References

Application Notes and Protocols for the Use of PR-104 (FL104) in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of the hypoxia-activated prodrug PR-104 in preclinical animal models of cancer. This document outlines the mechanism of action, summarizes key quantitative data from in vivo studies, and offers detailed protocols for experimental application.

Introduction

PR-104 is a phosphate ester "pre-prodrug" that undergoes rapid in vivo conversion to its active form, PR-104A.[1] PR-104A is a dinitrobenzamide nitrogen mustard that functions as a hypoxia-activated prodrug, demonstrating selective cytotoxicity in the low-oxygen environments characteristic of solid tumors.[2][3] Its mechanism of action, involving bioreductive activation to a potent DNA cross-linking agent, makes it a compelling candidate for targeting treatment-resistant hypoxic tumor cells.[4][5] Furthermore, PR-104A can also be activated in an oxygen-independent manner by the enzyme aldo-keto reductase 1C3 (AKR1C3), broadening its therapeutic potential to tumors overexpressing this enzyme.[6]

Mechanism of Action

The antitumor activity of PR-104 is contingent on a two-step activation process that culminates in the formation of potent DNA alkylating agents.

-

Systemic Conversion: Following administration, the soluble "pre-prodrug" PR-104 is systemically dephosphorylated by ubiquitous phosphatases to form the more lipophilic and cell-permeable prodrug, PR-104A.[2]

-

Bioreductive Activation: PR-104A is then selectively reduced within cells to its active cytotoxic metabolites, the hydroxylamine PR-104H and the amine PR-104M.[5][7] This reduction occurs via two primary pathways:

-

Hypoxia-Dependent Pathway: In the low-oxygen (hypoxic) microenvironment of solid tumors, PR-104A undergoes one-electron reduction, primarily catalyzed by NADPH:cytochrome P450 oxidoreductase (POR).[2] In the absence of oxygen to reverse this reaction, the resulting nitro radical is further reduced to the active metabolites.[2] This selective activation in hypoxic zones spares well-oxygenated normal tissues.

-

AKR1C3-Dependent Pathway: In tumor cells with high expression of aldo-keto reductase 1C3 (AKR1C3), PR-104A can be activated to PR-104H through a two-electron reduction, independent of oxygen levels.[6]

-

The active metabolites, PR-104H and PR-104M, are potent nitrogen mustards that induce interstrand DNA cross-links.[4][8] These lesions are highly cytotoxic, leading to the inhibition of DNA replication and transcription, cell cycle arrest, and ultimately, apoptosis.[8]

Data Presentation

Preclinical Efficacy of PR-104 in Xenograft Models

The antitumor activity of PR-104 has been demonstrated in a variety of human tumor xenograft models, both as a monotherapy and in combination with other anticancer agents.

| Tumor Model | Mouse Strain | PR-104 Dose and Schedule | Outcome | Reference |

| Monotherapy | ||||

| HT29 (Colon) | Nude Mice | 100% MTD, single dose | Significant killing of hypoxic and aerobic cells. | [1] |

| SiHa (Cervical) | Nude Mice | 75% MTD, single dose | Greater killing of hypoxic and aerobic cells compared to tirapazamine. | [1] |

| H460 (Lung) | Nude Mice | 75% MTD, single dose | Effective killing of hypoxic and aerobic tumor cells. | [1] |

| Various Pediatric Solid Tumors | Mice | 550 mg/kg, weekly x 6 | Objective responses in 21 out of 34 solid tumor models. | [1] |

| Various Acute Lymphoblastic Leukemia (ALL) | Mice | 550 mg/kg, weekly x 6 | Maintained complete responses in 7 out of 7 ALL models. | [1] |

| HepG2, PLC/PRF/5, SNU-398, Hep3B (Hepatocellular Carcinoma) | Mice | 250 mg/kg, i.p., qd x 6 | Significantly active in all 4 xenograft models when combined with sorafenib. | [1] |

| Combination Therapy | ||||

| HT29, SiHa, H460 (Colon, Cervical, Lung) | Nude Mice | PR-104 at 75-100% MTD + 15-20 Gy radiation | Greater than additive antitumor activity. | [1] |

| Panc-01 (Pancreatic) | Nude Mice | Not specified | Greater than additive antitumor activity with gemcitabine. | [1] |

| 22RV1 (Prostate) | Nude Mice | Not specified | Greater than additive antitumor activity with docetaxel. | [1] |

Preclinical Pharmacokinetics of PR-104 and its Metabolites

Pharmacokinetic parameters of PR-104 and its active metabolite PR-104A have been characterized in several animal species.

| Species | Administration | Key Findings | Reference |

| Mice | Single intravenous dose | Rapid and quantitative excretion (46% urine, 50% feces). PR-104A concentrations were similar in most tissues, with the lowest levels observed in the brain. Reduced metabolites were detectable in all normal tissues, with the highest concentrations in the liver. | [9] |

| Mice, Rats, Dogs, Humans | Intravenous dosing | Species differences in PR-104A O-glucuronidation were noted, with faster clearance in dogs and humans compared to rodents. | [9] |

Preclinical Toxicology of PR-104

The toxicity profile of PR-104 has been evaluated in multiple animal species to determine the maximum tolerated dose (MTD).

| Species | Dosing Schedule | Maximum Tolerated Dose (MTD) | Dose-Limiting Toxicities | Reference |

| Mice | Weekly x 6 | ~550 mg/kg | Not specified | [1] |

| Rats | Weekly x 4 | 1328 mg/m² | Myelosuppression | [10] |

| Dogs | Weekly x 4 | 2678 mg/m² | Myelosuppression | [10] |

Experimental Protocols

Protocol 1: Evaluation of PR-104 Monotherapy in a Subcutaneous Xenograft Model

This protocol outlines a generalized workflow for assessing the in vivo efficacy of PR-104 as a single agent in a subcutaneous human tumor xenograft model.

Materials:

-

Human cancer cell line of interest

-

Immunocompromised mice (e.g., nude, SCID, or NOD/SCID)

-

Appropriate cell culture medium and supplements

-

Sterile PBS

-

Matrigel (optional)

-

Calipers for tumor measurement

-

Syringes and needles for cell and drug administration

-

PR-104

-

Vehicle for PR-104 reconstitution (e.g., sterile saline)

Procedure:

-

Cell Culture: Culture the chosen human cancer cell line in the recommended medium and conditions until the cells reach the exponential growth phase.

-

Tumor Cell Implantation:

-

Harvest and wash the cells with sterile PBS.

-

Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel at a concentration of 1x10⁶ to 1x10⁷ cells per 100-200 µL.

-

Inject the cell suspension subcutaneously into the flank of the immunocompromised mice.[1]

-

-

Tumor Growth Monitoring:

-

Monitor the mice 2-3 times per week for tumor formation.

-

Once tumors are palpable, measure their dimensions using calipers.

-

Calculate the tumor volume using the formula: (Length x Width²) / 2.[1]

-

-

Randomization and Treatment:

-

When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

-

Freshly prepare the PR-104 solution in a suitable vehicle (e.g., saline) on each day of treatment.

-

Administer PR-104 to the treatment group via the desired route (intraperitoneal or intravenous) at the predetermined dose and schedule.

-

Administer an equivalent volume of the vehicle to the control group.

-

-

Efficacy and Toxicity Assessment:

-

Continue to monitor tumor volume and body weight 2-3 times per week.

-

Assess antitumor efficacy by comparing tumor growth in the treated group versus the control group. Common endpoints include tumor growth delay and tumor growth inhibition.[1]

-

Monitor for signs of toxicity, including weight loss, changes in behavior, and other adverse effects.

-

Protocol 2: Ex Vivo Clonogenic Survival Assay

This assay is used to determine the fraction of viable tumor cells remaining after in vivo treatment with PR-104.

Materials:

-

Tumors excised from treated and control animals

-

Collagenase or other appropriate tissue dissociation enzymes

-

Cell culture medium

-

Petri dishes or multi-well plates

-

Incubator (37°C, 5% CO₂)

-

Crystal violet staining solution (0.5% crystal violet in methanol)

Procedure:

-

Tumor Excision and Dissociation:

-

At a specified time point after the final treatment (e.g., 18 hours), euthanize the mice and aseptically excise the tumors.[4]

-

Mechanically mince the tumors and then enzymatically digest them (e.g., with collagenase) to obtain a single-cell suspension.

-

Filter the cell suspension to remove clumps and debris.

-

-

Cell Plating:

-

Count the viable cells (e.g., using trypan blue exclusion).

-

Plate a known number of cells into petri dishes or multi-well plates containing fresh culture medium.

-

-

Colony Formation:

-

Incubate the plates for 10-14 days to allow for colony formation. A colony is typically defined as a cluster of at least 50 cells.[11]

-

-

Staining and Counting:

-

Wash the plates with PBS, fix the colonies with methanol, and stain with crystal violet solution.

-

Wash the plates with water to remove excess stain and allow them to air dry.

-

Count the number of colonies in each dish.

-

-

Data Analysis:

-

Calculate the surviving fraction of cells for each treatment group relative to the untreated control group.

-

Protocol 3: Immunohistochemistry for γH2AX to Detect DNA Damage

This protocol describes the detection of γH2AX foci in tumor tissue sections, a marker of DNA double-strand breaks induced by PR-104.

Materials:

-

Formalin-fixed, paraffin-embedded tumor sections

-

Xylene and graded alcohols for deparaffinization and rehydration

-

Antigen retrieval solution (e.g., citrate buffer)

-

Hydrogen peroxide (3%) for quenching endogenous peroxidase

-

Blocking solution (e.g., normal goat serum)

-

Primary antibody against γH2AX

-

Biotinylated secondary antibody

-

Avidin-biotin-peroxidase complex (ABC) reagent

-

DAB substrate kit

-

Hematoxylin for counterstaining

-

Microscope

Procedure:

-

Deparaffinization and Rehydration:

-

Deparaffinize the tumor sections in xylene and rehydrate through a graded series of alcohol to water.[8]

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval by incubating the slides in an appropriate antigen retrieval solution.[8]

-

-

Immunostaining:

-

Quench endogenous peroxidase activity with 3% hydrogen peroxide.

-

Block non-specific binding sites with a blocking solution.

-

Incubate the sections with the primary anti-γH2AX antibody.

-

Wash and incubate with a biotinylated secondary antibody.

-

Wash and incubate with the ABC reagent.

-

Develop the signal with a DAB substrate kit, which will produce a brown precipitate at the site of the antigen.

-

-

Counterstaining and Mounting:

-

Counterstain the sections with hematoxylin to visualize the cell nuclei.

-

Dehydrate the sections and mount with a coverslip.

-

-

Analysis:

-

Examine the slides under a microscope. The presence of distinct brown foci within the nuclei indicates DNA double-strand breaks.

-

Visualizations

Signaling and Experimental Workflow Diagrams

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Metabolism and excretion of the novel bioreductive prodrug PR-104 in mice, rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. uac.arizona.edu [uac.arizona.edu]

- 11. fda.gov [fda.gov]

Application Notes and Protocols: FL104 Administration in Mouse Models

To our valued researchers, scientists, and drug development professionals,

We have received a request for detailed Application Notes and Protocols regarding the administration of "FL104" in mouse models for various diseases. After conducting a comprehensive and thorough search of publicly available scientific literature and databases, we have been unable to identify any compound designated as "this compound" that has been described in the context of preclinical research involving mouse models.

Our search included broad and specific queries for "this compound" in combination with terms such as "mouse models," "cancer," "autoimmune disease," "pharmacology," "toxicology," and "signaling pathway." We also explored variations in the compound name. These extensive searches did not yield any relevant publications, clinical trial records, or other documentation that would allow us to provide the requested detailed information.

The identifier "this compound" may represent:

-

An internal, proprietary compound code that has not yet been disclosed in public forums or scientific literature.

-

A novel compound for which research has not yet been published.

-

A possible typographical error in the compound's designation.

Without any foundational information on the nature of "this compound," its intended therapeutic area, its mechanism of action, or any preclinical data, it is not possible to generate the requested detailed Application Notes and Protocols. This includes the creation of:

-

Quantitative Data Tables: Summaries of dosing, administration routes, and efficacy from preclinical studies.

-

Experimental Protocols: Detailed methodologies for in vivo experiments.

-

Signaling Pathway and Workflow Diagrams: Visual representations of the compound's mechanism and experimental designs.

We are committed to providing accurate and well-supported scientific information. In this instance, the lack of any identifiable data on "this compound" prevents us from fulfilling this commitment.

We recommend verifying the compound identifier and, if it is a proprietary or very new agent, consulting internal documentation or direct collaborators for the necessary information. Should a corrected or alternative designation be available, we would be pleased to revisit this request and conduct a new search to provide the comprehensive resources you require.

We appreciate your understanding and remain at your disposal for any future inquiries where public data is available.

Application Notes and Protocols for IMM-1-104 in MAPK Signaling Pathway Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

IMM-1-104 is a novel, orally bioavailable, selective dual MEK inhibitor that targets the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1] This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers, particularly those with RAS or RAF mutations.[2][3] What distinguishes IMM-1-104 is its unique pharmacokinetic profile, characterized by a short half-life of approximately two hours. This enables a therapeutic strategy known as "Deep Cyclic Inhibition," where a once-daily oral dose leads to a rapid, deep, but transient inhibition of the MAPK pathway.[2][4] This pulsatile inhibition is designed to maximize anti-tumor activity while minimizing the on-target toxicities and adaptive resistance mechanisms often associated with chronic MEK inhibition.[2][5]

These application notes provide a summary of the preclinical and clinical data for IMM-1-104 and detailed protocols for key experiments to evaluate its activity in cancer research.

Mechanism of Action

The RAS-RAF-MEK-ERK cascade, also known as the MAPK pathway, is a key signaling pathway that transmits extracellular signals to the cell nucleus, regulating gene expression and critical cellular processes. In many cancers, mutations in genes such as KRAS, NRAS, HRAS, and BRAF lead to constitutive activation of this pathway, promoting uncontrolled cell growth and survival.

IMM-1-104 is a dual inhibitor of MEK1 and MEK2, the kinases directly upstream of ERK1 and ERK2. By binding to and inhibiting MEK1/2, IMM-1-104 prevents the phosphorylation and activation of ERK1/2, thereby blocking downstream signaling and inhibiting tumor cell proliferation.[1] The "Deep Cyclic Inhibition" approach aims to provide a daily period of pathway recovery in healthy tissues, potentially improving the therapeutic window.[4]

Data Presentation

Preclinical Activity of IMM-1-104

The preclinical efficacy of IMM-1-104 has been evaluated in various cancer models, demonstrating significant anti-tumor activity both as a monotherapy and in combination with other agents.

| Model System | Cancer Type | Treatment | Metric | Result | Reference |

| MIA PaCa-2 Xenograft | Pancreatic Cancer | IMM-1-104 (125 mg/kg BID PO) | Tumor Growth Inhibition (TGI%) | 103% | [2][6] |

| MIA PaCa-2 Xenograft | Pancreatic Cancer | Gemcitabine (60 mg/kg IP Q4D) | Tumor Growth Inhibition (TGI%) | 25.2% | [2][6] |

| MIA PaCa-2 Xenograft | Pancreatic Cancer | Nab-paclitaxel (10 mg/kg IV Q4D) | Tumor Growth Inhibition (TGI%) | 62.2% | [2][6] |

| MIA PaCa-2 Xenograft | Pancreatic Cancer | 5-Fluorouracil (50 mg/kg IP Q4D) | Tumor Growth Inhibition (TGI%) | 36.6% | [2][6] |

| HT-29 Xenograft | Colorectal Cancer | IMM-1-104 + Encorafenib | Tumor Growth Inhibition (TGI%) | 89.8% - 95.2% | [7] |

| 3D Tumor Growth Assay | Melanoma | IMM-1-104 | IC50 < 1µM | 62.5% of cell lines | [7] |

| 3D Tumor Growth Assay | Pancreatic Cancer | IMM-1-104 | IC50 < 1µM | 35.0% of cell lines | [7] |

| 3D Tumor Growth Assay | Lung Cancer | IMM-1-104 | IC50 < 1µM | 16.7% of cell lines | [7] |

Clinical Activity of IMM-1-104 (NCT05585320)

The phase 1/2a clinical trial of IMM-1-104 has demonstrated promising anti-tumor activity in patients with advanced RAS-mutant solid tumors.

| Treatment Arm | Patient Population | Metric | Result | Reference |

| IMM-1-104 + Gemcitabine/Nab-paclitaxel | First-Line Pancreatic Cancer (n=7) | Overall Response Rate (ORR) | 43% | [1] |

| IMM-1-104 + Gemcitabine/Nab-paclitaxel | First-Line Pancreatic Cancer (n=7) | Disease Control Rate (DCR) | 86% | [1] |

| IMM-1-104 + Modified FOLFIRINOX | First-Line Pancreatic Cancer (n=4) | Tumor Shrinkage | Observed in all patients | [1] |

| IMM-1-104 Monotherapy | Second-Line Pancreatic Cancer (n=21) | Overall Response Rate (ORR) | 5% | [1] |

| IMM-1-104 Monotherapy | Second-Line Pancreatic Cancer (n=21) | Disease Control Rate (DCR) | 52% | [1] |

Mandatory Visualization

Caption: The MAPK signaling pathway and the inhibitory action of IMM-1-104 on MEK1/2.

Caption: Experimental workflow for assessing IMM-1-104's effect on ERK phosphorylation.

Experimental Protocols

Western Blot Analysis of p-ERK Inhibition

This protocol details the procedure to measure the inhibition of ERK1/2 phosphorylation in cancer cells treated with IMM-1-104.

Materials:

-

Cancer cell line with an activated MAPK pathway (e.g., MIA PaCa-2, HT-29)

-

Complete cell culture medium

-

IMM-1-104 (stock solution in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-polyacrylamide gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2

-

Loading control antibody (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

-

Prepare serial dilutions of IMM-1-104 in complete medium. Include a DMSO vehicle control.

-

Aspirate the medium and treat the cells with the prepared IMM-1-104 concentrations for the desired time (e.g., 2 hours).

-

-

Cell Lysis and Protein Quantification:

-

Wash cells twice with ice-cold PBS.

-

Add ice-cold lysis buffer, scrape the cells, and incubate on ice for 30 minutes.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-p-ERK1/2 antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the ECL substrate for detection.

-

-

Data Analysis:

-

Capture the chemiluminescent signal.

-

Strip the membrane and re-probe for total ERK1/2 and the loading control.

-

Quantify the band intensities using densitometry software.

-

Normalize the p-ERK1/2 signal to the total ERK1/2 signal, and then to the loading control.

-

Cell Viability (MTT) Assay

This protocol is for determining the effect of IMM-1-104 on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell line

-

Complete cell culture medium

-

IMM-1-104 (stock solution in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of medium.

-

Incubate overnight to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare serial dilutions of IMM-1-104 in complete medium.

-

Add the drug dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubate for a specified period (e.g., 72 hours).

-

-

MTT Assay:

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Carefully aspirate the medium and add 100 µL of solubilization solution to each well.

-

Incubate for a further 2-4 hours in the dark, with occasional shaking, to dissolve the formazan crystals.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Subtract the background absorbance (no-cell control).

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Plot the results and determine the IC50 value (the concentration of IMM-1-104 that inhibits cell growth by 50%).

-

Disclaimer: These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. Always refer to the manufacturer's instructions for specific reagents and equipment.

References

- 1. onclive.com [onclive.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. IMM-1-104 is Synergistic with Chemotherapy in Pancreatic Cancer Models | Immuneering Corporation [ir.immuneering.com]

- 4. onclive.com [onclive.com]

- 5. immuneering.com [immuneering.com]

- 6. IMM-1-104 is Synergistic with Chemotherapy in Pancreatic Cancer Models | Nasdaq [nasdaq.com]

- 7. immuneering.com [immuneering.com]

Application Notes and Protocols for FL104 in High-Throughput Screening Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

FL104 is a potent, small-molecule agonist of the Urotensin-II receptor (UTII), a G-protein coupled receptor implicated in a variety of physiological processes, including cardiovascular function.[1][2] As a non-peptide agonist, this compound serves as a valuable tool for studying the pharmacology of the UTII receptor and for the development of high-throughput screening (HTS) assays to identify novel modulators of this target.[3][4][5][6] These application notes provide a detailed overview and protocols for the use of this compound in HTS assays.

This compound: A Potent Urotensin-II Receptor Agonist

This compound has demonstrated significant potency in cell-based functional assays. Its activity is typically measured by its ability to elicit a cellular response, such as calcium mobilization or reporter gene activation, mediated by the UTII receptor.

Quantitative Data Summary

| Compound | Target Receptor | Assay Type | Measured Potency (pEC50) | Reference |

| This compound | Urotensin-II (UTII) | R-SAT (Receptor Selection and Amplification Technology) | 7.11 - 7.5 | [1][2] |

| (S)-enantiomer of this compound | Urotensin-II (UTII) | R-SAT | 7.49 | [3] |

Urotensin-II Signaling Pathway

The Urotensin-II receptor is primarily coupled to Gq/11 proteins. Upon agonist binding, this initiates a signaling cascade leading to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC).

High-Throughput Screening Assay Protocol using this compound

This protocol describes a cell-based HTS assay to screen for antagonists of the Urotensin-II receptor using this compound as the stimulating agonist. The assay is based on the measurement of intracellular calcium mobilization.

Experimental Workflow

Materials and Reagents

-

Cell Line: A stable cell line recombinantly expressing the human Urotensin-II receptor (e.g., CHO-K1 or HEK293).

-

Assay Plates: 384-well, black, clear-bottom microplates.

-

This compound: Stock solution in DMSO.

-

Test Compounds: Library of small molecules in DMSO.

-

Calcium-sensitive dye: (e.g., Fluo-4 AM).

-